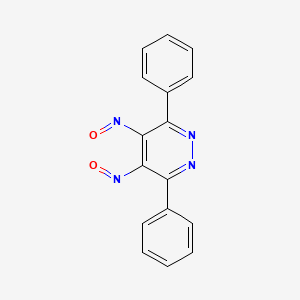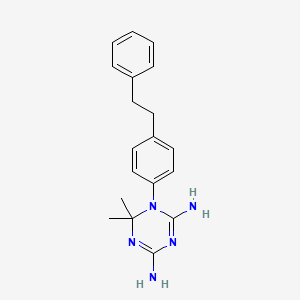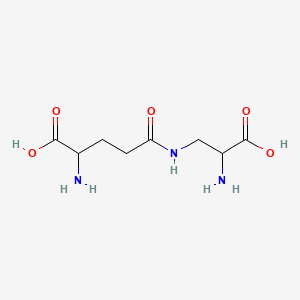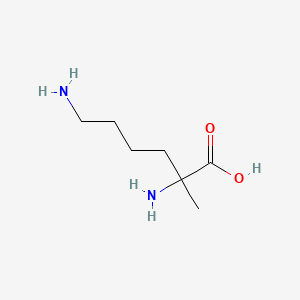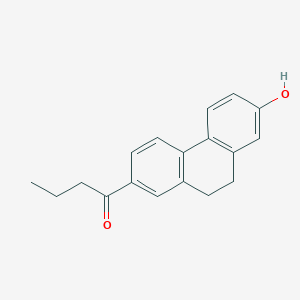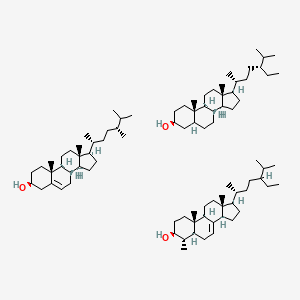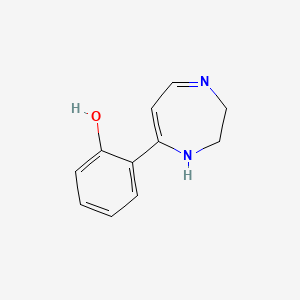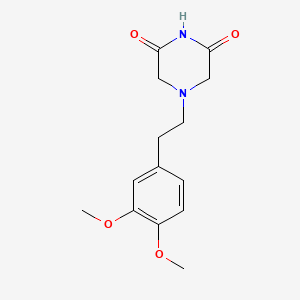
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione is a chemical compound that belongs to the class of piperazinediones It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenethyl group
Métodos De Preparación
The synthesis of 4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and a suitable piperazine derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, it may inhibit or activate certain signaling pathways involved in disease progression.
Comparación Con Compuestos Similares
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,4-dimethoxyphenethylamine and its derivatives share structural similarities.
Uniqueness: The presence of the piperazinedione ring and the specific substitution pattern confer unique properties to this compound, making it distinct from other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
22198-82-9 |
|---|---|
Fórmula molecular |
C14H18N2O4 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-4-3-10(7-12(11)20-2)5-6-16-8-13(17)15-14(18)9-16/h3-4,7H,5-6,8-9H2,1-2H3,(H,15,17,18) |
Clave InChI |
JECXVTBFHXMZLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2CC(=O)NC(=O)C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



